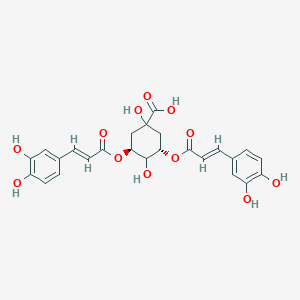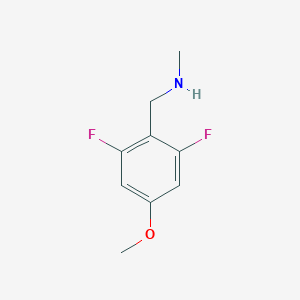![molecular formula C17H14O4S3 B13146038 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid CAS No. 501950-24-9](/img/structure/B13146038.png)
4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid is a complex organic compound with the molecular formula C17H14O4S3 This compound is characterized by the presence of a thiocarbonyl group flanked by two sulfanediyl groups, which are further connected to benzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid typically involves the reaction of benzoic acid derivatives with thiocarbonyl and sulfanediyl groups under controlled conditions. One common method involves the use of carbon disulfide and formaldehyde in the presence of a base to form the thiocarbonylbis(sulfanediyl) intermediate, which is then reacted with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to thiols or other reduced forms.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiocarbonyl derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid involves its interaction with molecular targets through its thiocarbonyl and sulfanediyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzamide: Similar structure but with amide groups instead of carboxylic acids.
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))diphenol: Contains phenol groups instead of carboxylic acids.
Propriétés
Numéro CAS |
501950-24-9 |
|---|---|
Formule moléculaire |
C17H14O4S3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
4-[(4-carboxyphenyl)methylsulfanylcarbothioylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14O4S3/c18-15(19)13-5-1-11(2-6-13)9-23-17(22)24-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Clé InChI |
VRJVALSGBACSRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC(=S)SCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


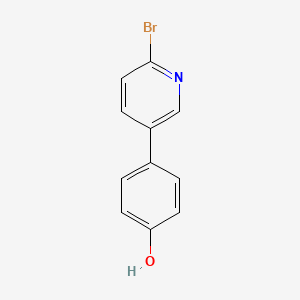

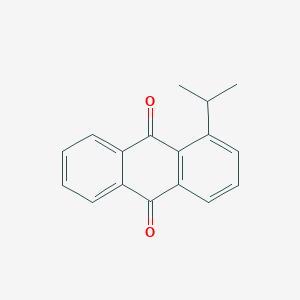

![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)
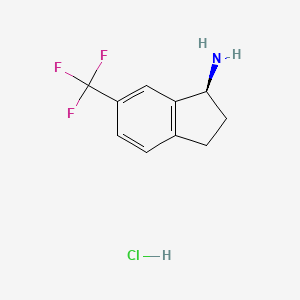

![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
